Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate
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Overview
Description
Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate is a complex organic compound that features a furan ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate typically involves the reaction of 2-furoic acid with furfurylamine and ethyl glycine ester. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction conditions. The use of heterogeneous catalysts can further improve the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds also contain a furan ring and exhibit similar biological activities.
Furan-2-ylmethyl furan-2-carboxylate: Another furan-based compound with similar synthetic routes and applications.
Uniqueness: Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 2-[[2-(furan-2-ylmethylamino)-2-oxoethyl]-methylamino]acetate |
InChI |
InChI=1S/C12H18N2O4/c1-3-17-12(16)9-14(2)8-11(15)13-7-10-5-4-6-18-10/h4-6H,3,7-9H2,1-2H3,(H,13,15) |
InChI Key |
IUOIZMMARJVNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)CC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
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